8-(Benzyloxy)-5-chloro-4-methoxy-3-methylnaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Benzyloxy)-5-chloro-4-methoxy-3-methylnaphthalen-1-ol is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a benzyloxy group, a chlorine atom, a methoxy group, and a methyl group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-5-chloro-4-methoxy-3-methylnaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 8-hydroxyquinoline with benzyl chloride under basic conditions to introduce the benzyloxy group . The chlorination and methoxylation steps can be performed using appropriate reagents such as thionyl chloride and dimethyl sulfate, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Benzyloxy)-5-chloro-4-methoxy-3-methylnaphthalen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the chlorine or methoxy groups, leading to dechlorination or demethylation.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide and sodium ethoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can yield benzoic acid derivatives, while reduction of the chlorine atom can produce the corresponding hydrocarbon .
Wissenschaftliche Forschungsanwendungen
8-(Benzyloxy)-5-chloro-4-methoxy-3-methylnaphthalen-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-(Benzyloxy)-5-chloro-4-methoxy-3-methylnaphthalen-1-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine and methoxy groups can influence the compound’s electronic properties . These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: Shares the benzyloxy group but lacks the chlorine and methoxy groups.
5-Chloro-8-hydroxyquinoline: Contains the chlorine atom but not the benzyloxy or methoxy groups.
4-Methoxy-8-hydroxyquinoline: Has the methoxy group but not the benzyloxy or chlorine groups.
Uniqueness
8-(Benzyloxy)-5-chloro-4-methoxy-3-methylnaphthalen-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
89475-10-5 |
---|---|
Molekularformel |
C19H17ClO3 |
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
5-chloro-4-methoxy-3-methyl-8-phenylmethoxynaphthalen-1-ol |
InChI |
InChI=1S/C19H17ClO3/c1-12-10-15(21)18-16(23-11-13-6-4-3-5-7-13)9-8-14(20)17(18)19(12)22-2/h3-10,21H,11H2,1-2H3 |
InChI-Schlüssel |
CNRGEYAANIQCBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=CC(=C2C(=C1)O)OCC3=CC=CC=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.